What is the chemical structure of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane
What is the chemical structure of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane
An In-Depth Technical Guide to 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane: Synthesis, Characterization, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane, a halogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. While not widely documented in current literature, its synthesis is highly feasible from commercially available starting materials. This document outlines a robust synthetic protocol, predicts its physicochemical and spectroscopic properties, and explores its primary application in site-selective, sequential cross-coupling reactions. The strategic placement of an aldehyde-protecting group and two differentially reactive halogens (iodine and bromine) makes this molecule a valuable intermediate for researchers, scientists, and professionals in drug development and materials science.
Introduction and Rationale
In the landscape of complex molecule synthesis, the availability of highly functionalized, strategically-designed building blocks is paramount. 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane emerges as a compound of significant interest. It incorporates three key functional elements:
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A 1,3-dioxolane group , which serves as a stable protecting group for an aldehyde. This acetal is robust under a wide range of conditions, particularly neutral to strongly basic environments, allowing for extensive chemical modifications elsewhere on the molecule before its selective removal under acidic conditions.
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An iodine substituent at the 4-position of the phenyl ring. The carbon-iodine bond is known for its high reactivity in metal-catalyzed cross-coupling reactions.
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A bromine substituent at the 2-position. The carbon-bromine bond is also reactive in cross-coupling reactions, but typically under more forcing conditions than the C-I bond.
This differential reactivity between the C-I and C-Br bonds provides an opportunity for orthogonal synthesis—the ability to perform sequential, site-selective reactions on the same molecule. This guide details the proposed synthesis, offers predicted analytical data for structural confirmation, and elucidates the potential applications that make this compound a powerful tool for synthetic chemists.
Chemical Identity and Predicted Physicochemical Properties
The fundamental identifiers and predicted properties of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane are summarized below.
Chemical Structure and Identifiers
The structure consists of a 1,3-dioxolane ring attached to a phenyl ring substituted with bromine at the ortho position and iodine at the para position.
| Identifier | Value |
| IUPAC Name | 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane |
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 398.97 g/mol |
| Canonical SMILES | C1OC(O1)C2=C(C=C(C=C2)I)Br |
| InChI Key | UWHCKQJHWMSCSE-UHFFFAOYSA-N |
| CAS Number | Not assigned (Novel Compound) |
Predicted Physical Properties
These properties are estimated based on the starting material, 2-Bromo-4-iodobenzaldehyde, and structurally similar compounds.
| Property | Predicted Value | Notes |
| Appearance | Colorless to light yellow solid or oil | The starting aldehyde is a solid with a melting point of 112-114°C.[1] The product is expected to have a lower melting point. |
| Boiling Point | > 320 °C at 760 mmHg | Estimated to be higher than the starting aldehyde's boiling point of 313°C.[1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Toluene). Insoluble in water. | Typical for a moderately polar organic molecule. |
| XLogP3 | ~3.5 | Calculated based on the structure, indicating moderate lipophilicity. |
Proposed Synthesis: Acid-Catalyzed Acetalization
The most direct and efficient route to synthesize 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane is through the acid-catalyzed acetalization of its corresponding aldehyde with ethylene glycol.[2][3] This reaction is an equilibrium process, and to achieve a high yield, the water produced as a byproduct must be removed, typically via azeotropic distillation using a Dean-Stark apparatus.
Reaction Principle
The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for its elimination as a water molecule, forming a resonance-stabilized oxocarbenium ion. Finally, an intramolecular cyclization by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable 1,3-dioxolane ring.[2]
Starting Material: 2-Bromo-4-iodobenzaldehyde
The required precursor is commercially available.
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Name: 2-Bromo-4-iodobenzaldehyde
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CAS Number: 261903-03-1[4]
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Molecular Formula: C₇H₄BrIO[4]
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Molecular Weight: 310.91 g/mol [1]
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Appearance: White to yellow solid
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Melting Point: 112-114 °C[1]
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale.
Materials and Reagents:
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2-Bromo-4-iodobenzaldehyde (3.11 g, 10.0 mmol, 1.0 equiv)
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Ethylene glycol (0.84 mL, 15.0 mmol, 1.5 equiv)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol, 0.05 equiv)
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Toluene (50 mL)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL)
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Brine (saturated aqueous NaCl) (30 mL)
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Anhydrous magnesium sulfate (MgSO₄)
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Organic solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
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100 mL round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
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Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and the reflux condenser.
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Charging Flask: Add 2-Bromo-4-iodobenzaldehyde (3.11 g), toluene (50 mL), ethylene glycol (0.84 mL), and p-TsOH·H₂O (95 mg) to the flask.
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Azeotropic Distillation: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap. Continue refluxing for 2-4 hours, or until the theoretical amount of water (~0.18 mL) has been collected and TLC analysis indicates full consumption of the starting aldehyde.
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Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (30 mL) to neutralize the acid catalyst.[5]
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Extraction: Separate the layers and wash the organic layer with brine (30 mL). Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane.
Predicted Spectroscopic Data for Structural Elucidation
For a novel compound, thorough spectroscopic analysis is essential for unambiguous structure confirmation. The following data are predicted based on established principles and data from analogous structures.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected.- δ ~7.9-8.0 ppm (d, J ≈ 2 Hz, 1H): Proton at C3 (ortho to I, meta to Br).- δ ~7.6-7.7 ppm (dd, J ≈ 8, 2 Hz, 1H): Proton at C5 (ortho to I, meta to acetal).- δ ~7.2-7.3 ppm (d, J ≈ 8 Hz, 1H): Proton at C6 (ortho to Br and acetal).Acetal Proton (δ 5.8-6.2 ppm): - δ ~6.0 ppm (s, 1H): -O-CH -O- proton.Dioxolane Protons (δ 3.9-4.2 ppm): - δ ~4.0-4.2 ppm (m, 4H): -O-CH₂ -CH₂ -O- protons, may appear as two multiplets. |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic Region (δ 90-150 ppm): Six signals are expected.- δ ~140-142 ppm (C-ipso attached to acetal).- δ ~138-140 ppm (CH, C5).- δ ~132-134 ppm (CH, C3).- δ ~128-130 ppm (CH, C6).- δ ~122-124 ppm (C-ipso attached to Br).- δ ~93-95 ppm (C-ipso attached to I, shifted upfield due to the 'heavy atom effect').[6]Acetal Carbon (δ 100-105 ppm): - δ ~102 ppm (-O-C H-O-).Dioxolane Carbons (δ 65-67 ppm): - δ ~66 ppm (-O-C H₂-C H₂-O-). |
| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A prominent molecular ion peak at m/z 398 (for ⁷⁹Br) and 400 (for ⁸¹Br) in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. Fragmentation: Loss of C₂H₄O (44) from the dioxolane ring is a likely fragmentation pathway. |
| Infrared (IR) | ~3050-3100 cm⁻¹: Aromatic C-H stretching.~2850-2960 cm⁻¹: Aliphatic C-H stretching.~1450-1600 cm⁻¹: Aromatic C=C stretching.~1050-1200 cm⁻¹: Strong C-O stretching bands, characteristic of the acetal group. |
Reactivity and Potential Applications in Synthetic Chemistry
The primary value of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane lies in its capacity for selective functionalization, making it a powerful intermediate for constructing complex molecular architectures.
Orthogonal Reactivity of C-I and C-Br Bonds
The key feature of this building block is the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for a two-step, one-pot or sequential functionalization strategy.
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Step 1 (C-I Functionalization): A reaction such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination can be performed selectively at the 4-position (iodine) under mild conditions, leaving the bromine atom untouched.
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Step 2 (C-Br Functionalization): After the first coupling, a second, different (or identical) cross-coupling reaction can be induced at the 2-position (bromine), typically by using a different catalyst/ligand system or more forcing reaction conditions (e.g., higher temperature).
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Step 3 (Aldehyde Deprotection): Once the desired biaryl, enyne, or other complex core has been assembled, the dioxolane can be easily hydrolyzed under mild acidic conditions to reveal the aldehyde functionality for further transformations (e.g., Wittig reaction, reduction to an alcohol, oxidation to a carboxylic acid).
Logical Workflow for Sequential Functionalization
The following diagram illustrates a potential synthetic pathway leveraging the unique reactivity of this building block.
Caption: A logical workflow demonstrating the site-selective functionalization of the title compound.
Safety and Handling
Based on the hazard information for the precursor 2-Bromo-4-iodobenzaldehyde, 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane should be handled with care.[4]
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Hazard Statements: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
References
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Phywe. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
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Win-Win Chemical. 261903-03-1 2-BROMO-4-IODOBENZALDEHYDE. [Link]
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ResearchGate. Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. [Link]
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Phywe. Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (P3101600). [Link]
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Standard Reference Data, NIST. A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
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PubChem. 2-Bromo-4-iodobenzaldehyde. [Link]
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Sunway Pharm Ltd. 2-Bromo-4-iodobenzaldehyde - CAS:261903-03-1. [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]
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JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]
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SpectraBase. 1-Bromo-2-iodo-benzene - Optional[13C NMR] - Spectrum. [Link]
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ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. [Link]
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